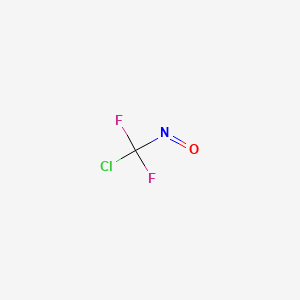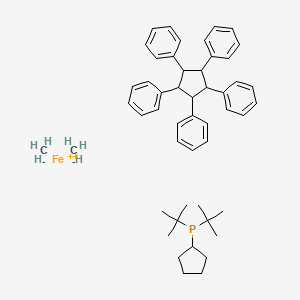
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene is a complex organometallic compound It is known for its unique structure, which includes a central iron atom coordinated with a phosphane ligand and a tetraphenylcyclopentylbenzene moiety
准备方法
The synthesis of carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene typically involves the reaction of iron(II) chloride with ditert-butyl(cyclopentyl)phosphane and 2,3,4,5-tetraphenylcyclopentylbenzene under inert atmosphere conditions . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or benzene at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
化学反应分析
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phosphane ligand can be substituted with other ligands under appropriate conditions. Common reagents used in these reactions include palladium catalysts for substitution reactions and strong oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene has several scientific research applications:
Biology: Its potential biological applications are being explored, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing into its use as a potential therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of complex organic molecules and materials.
作用机制
The mechanism of action of this compound involves its ability to coordinate with transition metals, thereby facilitating various catalytic processes. The iron center plays a crucial role in these reactions by providing a site for substrate binding and activation. The phosphane ligand and tetraphenylcyclopentylbenzene moiety contribute to the compound’s stability and reactivity .
相似化合物的比较
Similar compounds include other phosphane ligands and iron complexes. For example:
Triphenylphosphine: Another common phosphane ligand used in catalysis.
属性
分子式 |
C50H63FeP |
|---|---|
分子量 |
750.9 g/mol |
IUPAC 名称 |
carbanide;ditert-butyl(cyclopentyl)phosphane;iron(2+);(2,3,4,5-tetraphenylcyclopentyl)benzene |
InChI |
InChI=1S/C35H30.C13H27P.2CH3.Fe/c1-6-16-26(17-7-1)31-32(27-18-8-2-9-19-27)34(29-22-12-4-13-23-29)35(30-24-14-5-15-25-30)33(31)28-20-10-3-11-21-28;1-12(2,3)14(13(4,5)6)11-9-7-8-10-11;;;/h1-25,31-35H;11H,7-10H2,1-6H3;2*1H3;/q;;2*-1;+2 |
InChI 键 |
VHZDJQUPJBDPGP-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].CC(C)(C)P(C1CCCC1)C(C)(C)C.C1=CC=C(C=C1)C2C(C(C(C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6.[Fe+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


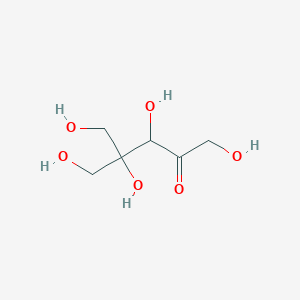
![4-((1R,5S)-3,8-diazabicyclo[3.2.1]octan-3-yl)-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine](/img/structure/B14749695.png)
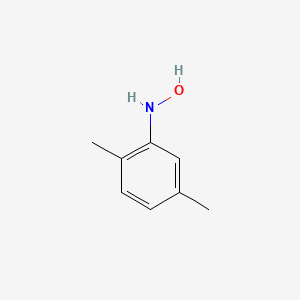
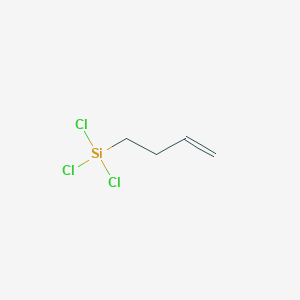
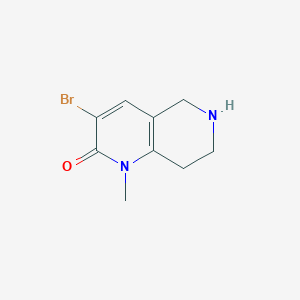
![2-[[4-ethyl-5-[(4-fluorophenyl)methylsulfanylmethyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14749705.png)
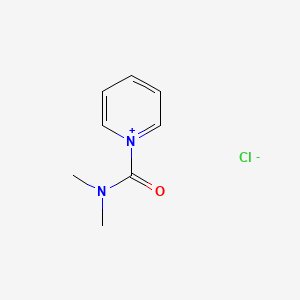
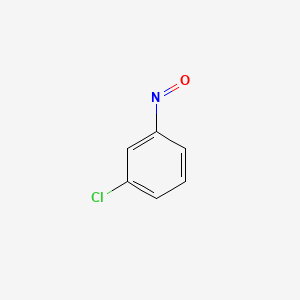
![(2R,3R,4S,5S,6R)-2-[[(1S,4S,6S,9S,10R,13R,14R)-6,14-dihydroxy-5,5,9-trimethyl-14-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14749723.png)
![(1R,3R,4R,7R,9S,10R,13S,14R)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-3,7,14-triol](/img/structure/B14749727.png)


![3-[[2-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(3-methoxynaphthalen-2-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B14749757.png)
